

An In-depth Technical Guide to Pyridine-d₅ for Researchers

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Compound of Interest

Compound Name: Pyridine-d₅

Cat. No.: B057733

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This technical guide provides essential information on pyridine-d₅ (pentadeuteropyridine), a critical deuterated solvent and reagent for professionals in research, chemical sciences, and drug development. Below, you will find its core physicochemical properties, detailed experimental protocols for its synthesis and application in Nuclear Magnetic Resonance (NMR) spectroscopy, and a logical workflow diagram for its use in NMR analysis.

Core Properties of Pyridine-d₅

Pyridine-d₅ is the isotopologue of pyridine where all five hydrogen atoms on the aromatic ring are substituted with deuterium, a heavy isotope of hydrogen. This substitution makes it an invaluable solvent for ¹H NMR spectroscopy, as it does not produce a large solvent signal that would otherwise obscure the signals from the analyte.

Quantitative Data Summary

The fundamental properties of pyridine-d₅ are summarized in the table below for quick reference.

Property	Value	Citations
Chemical Formula	C ₅ D ₅ N	[1][2][3]
Molecular Weight	84.13 g/mol	[1][2][4]
CAS Number	7291-22-7	[1][2][3]
Density	1.05 g/mL at 25 °C	
Boiling Point	114.4 °C	
Melting Point	-41 °C	
Isotopic Purity	Typically ≥99.5 atom % D	

Experimental Protocols

Detailed methodologies for the synthesis of pyridine-d₅ and its primary application in NMR spectroscopy are outlined below. These protocols are intended to serve as a comprehensive guide for laboratory implementation.

Synthesis of Pyridine-d₅ via Hydrogen Isotope Exchange

Modern synthetic strategies for producing deuterated pyridines often involve direct hydrogen-deuterium (H/D) exchange on the pyridine ring, which is more efficient than de novo ring synthesis with deuterated precursors. Iridium-catalyzed H/D exchange is a prominent method.

Objective: To achieve high levels of deuterium incorporation into the pyridine ring using an iridium catalyst and a deuterium source.

Materials:

- Pyridine
- Heavy water (D₂O) or Deuterium gas (D₂) as the deuterium source
- Iridium(I) or Iridium(III) precatalyst (e.g., [Ir(cod)Cl]₂ activated with a ligand)
- Anhydrous solvent (e.g., THF, 1,4-dioxane)

- Inert gas (Argon or Nitrogen)
- Standard Schlenk line and glassware

Methodology:

- **Catalyst Preparation:** In a Schlenk flask under an inert atmosphere, the iridium precatalyst and appropriate ligand are dissolved in the anhydrous solvent. The mixture is stirred to form the active catalyst complex.
- **Reaction Setup:** To the activated catalyst solution, add pyridine. The flask is then charged with the deuterium source. If using D_2O , it is added directly to the reaction mixture. If using D_2 gas, the flask is evacuated and backfilled with D_2 to the desired pressure.^[4]
- **Reaction Conditions:** The reaction mixture is heated to a specified temperature (e.g., 80-120 °C) and stirred vigorously for a set duration (e.g., 4-24 hours). Reaction progress can be monitored by taking aliquots and analyzing them via 1H NMR or mass spectrometry to determine the degree of deuterium incorporation.^[4]
- **Work-up and Purification:** Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting crude product is then purified, typically by distillation, to separate the pyridine- d_5 from the catalyst residues and any remaining starting material.
- **Characterization:** The final product's isotopic purity is confirmed using 1H NMR spectroscopy (by observing the disappearance of proton signals) and mass spectrometry (to confirm the mass shift).

Protocol for NMR Sample Preparation and Analysis

Pyridine- d_5 is widely used as a solvent for NMR analysis of compounds that are soluble in pyridine, particularly when analyzing aromatic or heterocyclic compounds where solvent-analyte interactions can provide structural information.

Objective: To prepare a high-quality NMR sample of an analyte using pyridine- d_5 and acquire a high-resolution NMR spectrum.

Materials:

- Analyte (solid or liquid)
- Pyridine-d₅ (≥99.5 atom % D)
- 5 mm NMR tube (clean and dry)
- Pipettes or syringes
- Vortex mixer (optional)
- Filter (e.g., a Pasteur pipette with a cotton or glass wool plug)

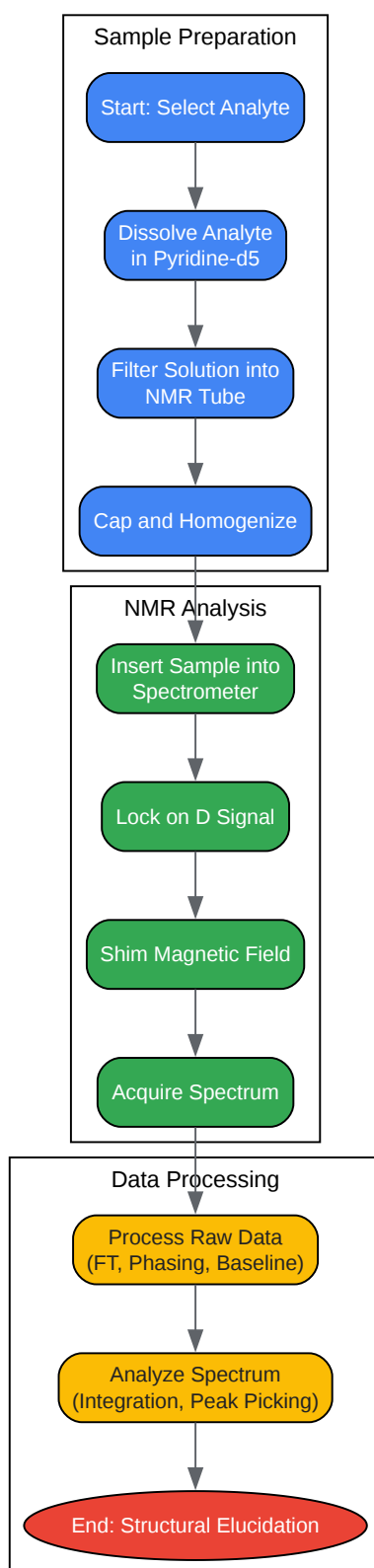
Methodology:

- Analyte Preparation (Solid):
 - Weigh approximately 5-20 mg of the dry, solid analyte into a small, clean vial.[\[5\]](#)[\[6\]](#)
 - Add approximately 0.6-0.7 mL of pyridine-d₅ to the vial.[\[5\]](#)
 - Gently swirl or vortex the vial to dissolve the solid completely. Gentle warming may be applied if necessary to aid dissolution.
- Analyte Preparation (Liquid):
 - Dispense approximately 0.6 mL of pyridine-d₅ into a clean, dry 5 mm NMR tube.[\[5\]](#)
 - Using a micropipette, add a few microliters of the liquid analyte to the NMR tube.
- Sample Filtration and Transfer:
 - It is crucial for the solution to be free of any particulate matter. Filter the prepared solution through a Pasteur pipette packed with a small plug of cotton or glass wool directly into the NMR tube.[\[7\]](#)[\[8\]](#)
 - Ensure the final liquid height in the NMR tube is at least 4.5 cm to be within the detection region of the NMR coil.[\[8\]](#)

- Homogenization and Labeling:
 - Cap the NMR tube securely and gently invert it several times to ensure the solution is homogeneous.^[5]
 - Clearly label the NMR tube with the sample identification.
- NMR Data Acquisition:
 - Insert the prepared sample into the NMR spectrometer.
 - Locking: Lock the spectrometer onto the deuterium signal of the pyridine-d₅ solvent. This step is essential for stabilizing the magnetic field.^[5]
 - Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field, which is critical for achieving sharp spectral lines and high resolution.^[5]
 - Acquisition: Set the appropriate acquisition parameters for the desired experiment (e.g., ¹H, ¹³C, COSY) and start the data acquisition.

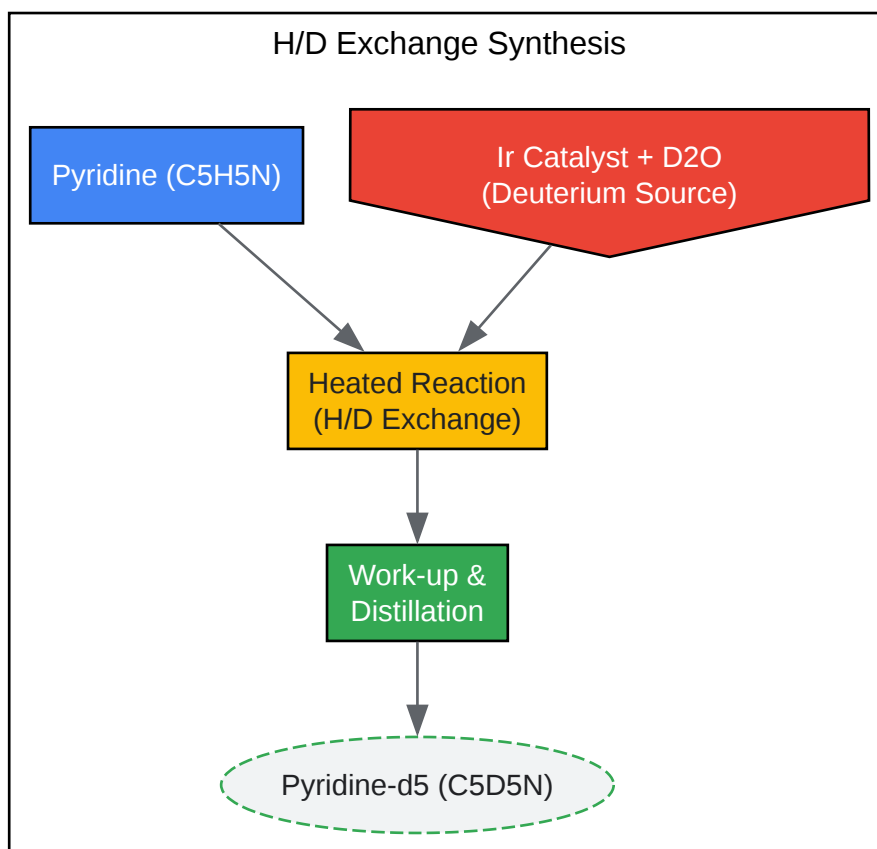
Visualizations

The following diagrams illustrate key workflows relevant to the use of pyridine-d₅.



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Caption: Workflow for NMR analysis using pyridine-d₅ solvent.



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Caption: Simplified pathway for pyridine-d₅ synthesis.

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